copper(1+);phenyl(phenyl)methanone
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Overview
Description
It is a colorless solid that is soluble in pyridine and can be stored for a few days without decomposition under nitrogen or in a vacuum . This compound is notable for its reactivity and its ability to form stable complexes with various ligands.
Preparation Methods
Phenylcopper was first prepared in 1923 from phenylmagnesium iodide and copper(I) iodide . Another method involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be synthesized by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require an inert atmosphere to prevent decomposition and are carried out at low temperatures to ensure the stability of the compound.
Chemical Reactions Analysis
Phenylcopper undergoes several types of chemical reactions, including:
Oxidation: Water decomposes phenylcopper to form red copper(I) oxide and varying amounts of benzene and biphenyl.
Complex Formation: It forms stable complexes with tributylphosphine and triphenylphosphine.
Aggregation: When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers.
Common reagents used in these reactions include water, tributylphosphine, triphenylphosphine, and dimethyl sulfide. The major products formed from these reactions are copper(I) oxide, benzene, and biphenyl .
Scientific Research Applications
Phenylcopper has several applications in scientific research:
Mechanism of Action
The mechanism by which phenylcopper exerts its effects involves its ability to form stable complexes with various ligands. These complexes can participate in a variety of chemical reactions, including oxidation and reduction processes . The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used.
Comparison with Similar Compounds
Phenylcopper is similar to other organocopper compounds such as phenyllithium, phenylsodium, and phenylcobalt . phenylcopper is unique in its ability to form stable complexes with phosphines and its reactivity in the presence of water . Other similar compounds include phenylacetone, which is an organic compound with a similar structure but different reactivity and applications .
Properties
CAS No. |
115591-50-9 |
---|---|
Molecular Formula |
C13H9CuO |
Molecular Weight |
244.75 g/mol |
IUPAC Name |
copper(1+);phenyl(phenyl)methanone |
InChI |
InChI=1S/C13H9O.Cu/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |
InChI Key |
LCAWYKSSQWJDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[C-]C=C2.[Cu+] |
Origin of Product |
United States |
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